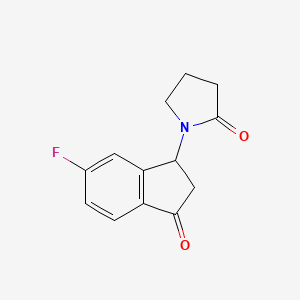
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluoro-substituted indenone moiety attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- can be achieved through various organic synthesis routes. One common method involves the reaction of 6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl chloride with pyrrolidinone under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluoro-substituted indenone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidinone derivatives and fluoro-substituted indenones. Compared to these compounds, 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-Pyrrolidinone, 1-(6-bromo-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-chloro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-methoxy-2,3-dihydro-3-oxo-1H-inden-1-yl)- .
Propiedades
Número CAS |
828267-61-4 |
|---|---|
Fórmula molecular |
C13H12FNO2 |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c14-8-3-4-9-10(6-8)11(7-12(9)16)15-5-1-2-13(15)17/h3-4,6,11H,1-2,5,7H2 |
Clave InChI |
QXJGBLOXHRLAEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2CC(=O)C3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
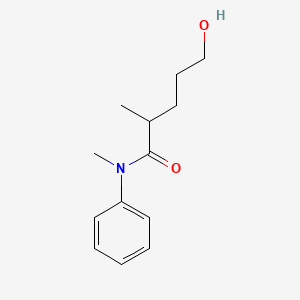
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
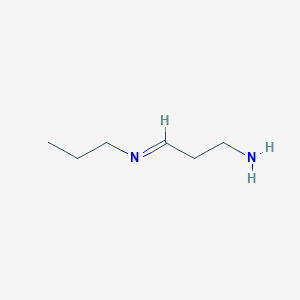
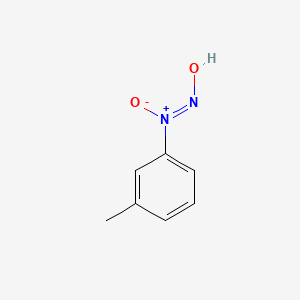
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)


![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

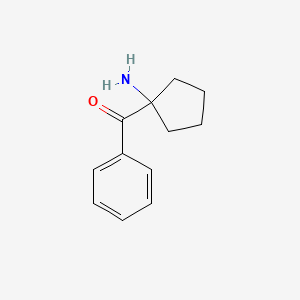
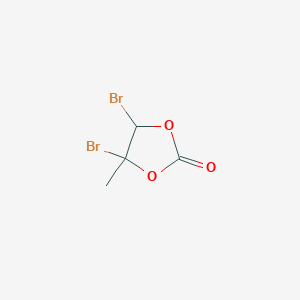
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
